N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C13H14N2O. It is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active compounds. The compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a tetrahydronaphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature or with gentle heating to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the acetamide group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines and hydrazines, which can react with the cyano group.
Condensation Agents: Such as aldehydes and ketones, which can react with the acetamide group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its ability to undergo various chemical reactions to form bioactive compounds. The cyano and acetamide groups play crucial roles in these reactions, enabling the formation of heterocyclic structures that can interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the bioactive compounds formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N-(2-pyridyl)acetamide
- N-Cyano-N-(2-phenyl)acetamide
- N-Cyano-N-(2-thienyl)acetamide
Uniqueness
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N2O |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
N-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H14N2O/c1-10(16)15(9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13H,4,6,8H2,1H3 |
InChI-Schlüssel |
OSOGUMZWODYTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C#N)C1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.